molecular formula C17H19NOS B5837629 N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 333457-41-3

N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B5837629
CAS No.: 333457-41-3
M. Wt: 285.4 g/mol
InChI Key: LDLRCJHSIBOPPP-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides This compound features a sulfanyl group attached to an acetamide backbone, with two methyl-substituted phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylaniline and 4-methylthiophenol.

    Formation of Intermediate: The 2,5-dimethylaniline is reacted with chloroacetyl chloride to form N-(2,5-dimethylphenyl)chloroacetamide.

    Final Product Formation: The intermediate is then reacted with 4-methylthiophenol in the presence of a base (such as sodium hydroxide) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigation of its pharmacological properties.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
  • N-(2,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide

Uniqueness

N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the specific substitution pattern on the phenyl rings and the presence of the sulfanyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-12-5-8-15(9-6-12)20-11-17(19)18-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLRCJHSIBOPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357178
Record name N-(2,5-Dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333457-41-3
Record name N-(2,5-Dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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